Home > Products > Screening Compounds P81038 > Chlorobiphenyl-desleucyl-vancomycin
Chlorobiphenyl-desleucyl-vancomycin -

Chlorobiphenyl-desleucyl-vancomycin

Catalog Number: EVT-1590253
CAS Number:
Molecular Formula: C72H71Cl3N8O23
Molecular Weight: 1522.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorobiphenyl-desleucyl-vancomycin is a polyol.
Overview

Chlorobiphenyl-desleucyl-vancomycin is a synthetic derivative of the glycopeptide antibiotic vancomycin, designed to enhance its efficacy against certain resistant bacterial strains. This compound retains the core structure of vancomycin but features modifications that improve its binding properties and biological activity. The primary action of chlorobiphenyl-desleucyl-vancomycin involves the inhibition of peptidoglycan synthesis in bacterial cell walls, specifically targeting the transglycosylation process, which is crucial for bacterial growth and replication.

Source

Chlorobiphenyl-desleucyl-vancomycin is synthesized from vancomycin through a series of chemical modifications. The original vancomycin was first isolated in 1956 from the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis). The development of chlorobiphenyl-desleucyl-vancomycin reflects ongoing research to combat antibiotic resistance, particularly against vancomycin-resistant enterococci.

Classification

Chlorobiphenyl-desleucyl-vancomycin belongs to the class of glycopeptide antibiotics. These compounds are characterized by their complex structures, which typically include multiple cyclic rings and a disaccharide moiety. Chlorobiphenyl-desleucyl-vancomycin can be classified as a modified glycopeptide antibiotic due to its structural alterations aimed at enhancing antibacterial activity.

Synthesis Analysis

Methods

The synthesis of chlorobiphenyl-desleucyl-vancomycin involves several key steps:

  1. Modification of Vancomycin: The synthesis begins with the desleucylation of vancomycin, removing the leucine residue to create desleucyl-vancomycin.
  2. Chlorobiphenyl Substitution: A chlorobiphenyl group is introduced at a specific position on the desleucyl-vancomycin structure. This modification enhances lipophilicity and potentially alters the compound's interaction with bacterial membranes.

Technical Details

The synthetic route often employs various organic reactions, including nucleophilic substitutions and coupling reactions, to achieve the desired modifications. Key techniques may include:

  • Solid-phase synthesis: This method allows for more controlled reactions and purification processes.
  • High-performance liquid chromatography (HPLC): Used for purification and analysis of intermediate and final products.
Molecular Structure Analysis

Structure

Chlorobiphenyl-desleucyl-vancomycin retains the core heptapeptide structure characteristic of vancomycin but lacks one amino acid (leucine), resulting in a modified peptide chain. The introduction of the chlorobiphenyl moiety alters its three-dimensional conformation, potentially enhancing its interaction with target sites in bacteria.

Data

The molecular formula for chlorobiphenyl-desleucyl-vancomycin can be represented as C30H34ClN3O9C_{30}H_{34}ClN_{3}O_{9}. Key structural features include:

  • Cyclic rings: The compound maintains several macrocyclic structures that are essential for its biological activity.
  • Chlorobiphenyl group: This hydrophobic modification increases membrane permeability and alters pharmacokinetics.
Chemical Reactions Analysis

Reactions

Chlorobiphenyl-desleucyl-vancomycin primarily participates in reactions that inhibit bacterial cell wall synthesis. Its mechanism involves:

  1. Inhibition of Transglycosylation: Chlorobiphenyl-desleucyl-vancomycin competes with natural substrates for binding to transglycosylase enzymes, disrupting peptidoglycan polymerization.
  2. Accumulation of Lipid II: The compound causes an accumulation of lipid II, an essential precursor in peptidoglycan synthesis, indicating its effective inhibition mechanism .

Technical Details

In vitro assays demonstrate that chlorobiphenyl-desleucyl-vancomycin retains potency against vancomycin-resistant strains by binding effectively to D-alanine-D-lactate instead of D-alanine-D-alanine, which is the typical binding site for traditional glycopeptides .

Mechanism of Action

Process

Chlorobiphenyl-desleucyl-vancomycin inhibits bacterial growth through a multi-faceted mechanism:

  1. Binding to Transglycosylases: The compound binds to transglycosylase enzymes involved in cell wall biosynthesis.
  2. Disruption of Peptidoglycan Synthesis: By inhibiting the transglycosylation step, it prevents the formation of cross-linked peptidoglycan layers essential for bacterial cell wall integrity.

Data

Studies indicate that chlorobiphenyl-desleucyl-vancomycin shows comparable efficacy to vancomycin against resistant strains, with specific assays confirming its ability to inhibit peptidoglycan synthesis effectively .

Physical and Chemical Properties Analysis

Physical Properties

Chlorobiphenyl-desleucyl-vancomycin is typically presented as a white to off-white powder. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water due to its hydrophobic chlorobiphenyl moiety.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Chlorobiphenyl-desleucyl-vancomycin serves as a research tool in microbiology and pharmacology:

  1. Antibiotic Research: It is utilized in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies.
  2. Inhibitor Development: As an effective inhibitor of transglycosylation, it provides insights into potential drug design targeting bacterial cell wall synthesis pathways.

This compound exemplifies ongoing efforts to modify existing antibiotics to enhance their effectiveness against resistant bacterial strains while providing valuable data for future antibiotic development initiatives.

Introduction to Glycopeptide Antibiotics and Resistance Mechanisms

Evolution of Vancomycin-Resistant Pathogens and Clinical Challenges

Vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium (VREfm), represent a critical threat in modern healthcare systems, characterized by high morbidity and mortality in immunocompromised patients. The resistance primarily stems from genetic adaptations where pathogenic strains replace the D-Ala-D-Ala peptidoglycan precursor with D-Ala-D-lactate, reducing vancomycin binding affinity by 1,000-fold [1] [3]. Two predominant resistance operons—vanA and vanB—facilitate this switch through a sophisticated regulatory cascade: VanS acts as a sensor kinase detecting glycopeptides, while VanR functions as a response regulator activating resistance gene transcription [3] [8]. Clinically, VREfm exhibits alarming resilience, surviving on hospital surfaces for extended periods and forming biofilms via surface adhesins (EbpABC pili, AtlA autolysin) that enhance environmental persistence and antibiotic tolerance [3] [5]. Global epidemiology reveals stark regional variations, with vanB predominating in Germany, Australia, and the Netherlands, while vanA remains prevalent in the United States. This geographical heterogeneity complicates treatment paradigms and underscores the urgency for novel therapeutics [3] [8].

Structural and Functional Basis of Glycopeptide Antibiotic Activity

Vancomycin exerts antibacterial effects through high-affinity binding to the D-Ala-D-Ala termini of lipid-linked peptidoglycan precursors (Lipid II), sterically hindering transpeptidation and transglycosylation—essential steps in cell wall biosynthesis [1] [7]. This interaction relies on a network of hydrogen bonds between the peptide backbone of vancomycin and the dipeptide motif. However, in resistant strains, the D-Ala-D-Lac alteration eliminates a critical hydrogen bond, reducing binding efficiency [1] [7]. Beyond target binding, natural glycopeptides like teicoplanin employ membrane anchoring via hydrophobic acyl chains, enhancing their dimerization and membrane avidity. This dual mechanism—target binding and membrane interaction—partially explains the superior activity of lipoglycopeptides against some resistant strains [7]. Nevertheless, classical vancomycin derivatives remain vulnerable to induction of the vanRS regulatory system, which activates resistance genes upon drug detection [7].

Rationale for Developing CBP-desleucyl-V as a Semi-Synthetic Derivative

The clinical limitations of conventional glycopeptides spurred the development of structurally optimized analogs with enhanced mechanistic profiles. Chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V) emerged from systematic modifications:

  • Chlorobiphenyl moiety: Attached to the disaccharide unit, this hydrophobic group enables membrane anchoring and dimerization, mimicking teicoplanin’s natural lipid tail [1] [7].
  • Desleucyl modification: Removal of the N-terminal N-methyl-leucine residue abolishes D-Ala-D-Ala binding—traditionally considered essential for antibacterial activity [1] [2].Remarkably, despite lacking dipeptide affinity, CBP-desleucyl-V exhibits potent activity against vanA and vanB enterococci, suggesting an alternative mechanism unlinked to classical resistance pathways [1] [2]. This dual structural redesign represents a paradigm shift in glycopeptide engineering, circumventing target-based resistance while exploiting bacterial membrane vulnerabilities [1] [9].

Properties

Product Name

Chlorobiphenyl-desleucyl-vancomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C72H71Cl3N8O23

Molecular Weight

1522.7 g/mol

InChI

InChI=1S/C72H71Cl3N8O23/c1-28-64(93)72(2,78-26-29-3-5-30(6-4-29)31-7-12-36(73)13-8-31)25-51(101-28)105-63-61(92)60(91)49(27-84)104-71(63)106-62-47-20-35-21-48(62)103-46-16-11-34(19-41(46)75)59(90)57-69(98)82-56(70(99)100)39-22-37(85)23-44(87)52(39)38-17-32(9-14-43(38)86)54(67(96)83-57)81-68(97)55(35)80-65(94)42(24-50(76)88)79-66(95)53(77)58(89)33-10-15-45(102-47)40(74)18-33/h3-23,28,42,49,51,53-61,63-64,71,78,84-87,89-93H,24-27,77H2,1-2H3,(H2,76,88)(H,79,95)(H,80,94)(H,81,97)(H,82,98)(H,83,96)(H,99,100)/t28-,42-,49+,51-,53+,54+,55+,56-,57-,58+,59+,60+,61-,63+,64+,71-,72-/m0/s1

InChI Key

AAPHCFFPXJQKHX-XDMXBEBWSA-N

Synonyms

CBP-desleucyl-V
chlorobiphenyl-desleucyl-vancomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.